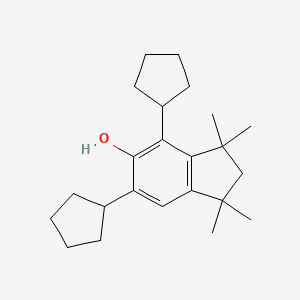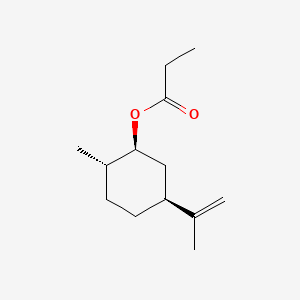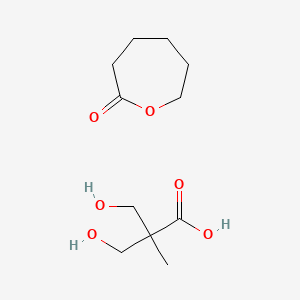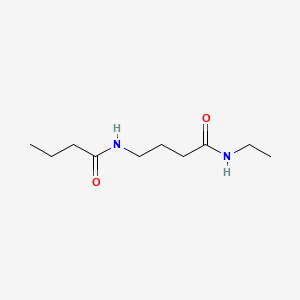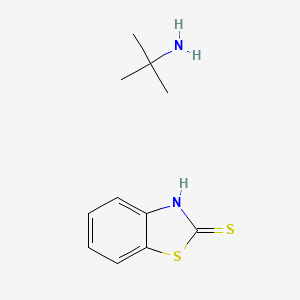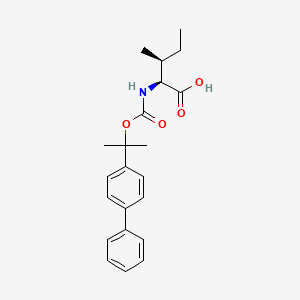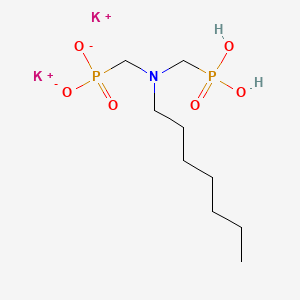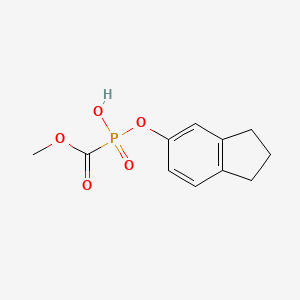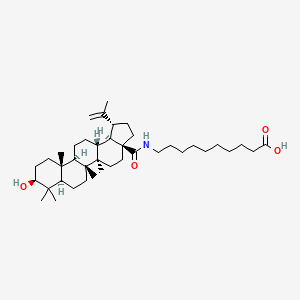
Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is a complex organic compound with significant potential in various scientific fields. This compound is a derivative of decanoic acid, a medium-chain fatty acid, and is characterized by its unique structure, which includes a hydroxy and oxo group attached to a lupane skeleton. This structural complexity endows the compound with unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves multiple steps, typically starting with the preparation of decanoic acid. One common method involves the oxidation of decanol using strong oxidizing agents such as potassium permanganate or chromium trioxide. The intermediate product is then subjected to further chemical modifications to introduce the hydroxy and oxo groups, as well as the lupane skeleton. Industrial production methods often involve the use of biocatalysts and whole-cell catalytic biosynthesis to improve yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Industry: Utilized in the production of esters for perfumes and as a food additive.
Wirkmechanismus
The mechanism of action of Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of sirtuins, a group of NAD-dependent enzymes that regulate energy metabolism. The compound enhances mitochondrial function and energy metabolism, leading to improved cellular function and reduced oxidative stress . Additionally, it influences glutamatergic signaling in neurons, which is critical for cognitive processes .
Vergleich Mit ähnlichen Verbindungen
Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- can be compared with other medium-chain fatty acids such as octanoic acid and 10-hydroxydecanoic acid. While octanoic acid primarily affects mitochondrial metabolism, decanoic acid stimulates fatty acid synthesis in cytosolic pathways . 10-Hydroxydecanoic acid, on the other hand, is known for its antibacterial and anti-inflammatory properties . The unique structure of Decanoic acid, 10-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-, with its hydroxy and oxo groups attached to a lupane skeleton, distinguishes it from these similar compounds and contributes to its unique biological activities.
Eigenschaften
CAS-Nummer |
150840-30-5 |
|---|---|
Molekularformel |
C40H67NO4 |
Molekulargewicht |
626.0 g/mol |
IUPAC-Name |
10-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]decanoic acid |
InChI |
InChI=1S/C40H67NO4/c1-27(2)28-18-23-40(35(45)41-26-14-12-10-8-9-11-13-15-33(43)44)25-24-38(6)29(34(28)40)16-17-31-37(5)21-20-32(42)36(3,4)30(37)19-22-39(31,38)7/h28-32,34,42H,1,8-26H2,2-7H3,(H,41,45)(H,43,44)/t28-,29+,30-,31+,32-,34+,37-,38+,39+,40-/m0/s1 |
InChI-Schlüssel |
SRECKMQDLFMAEZ-IJMADOHJSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCC(=O)O |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


